molecular formula C14H13NO3S B1270586 2-Benzamido-5-ethylthiophene-3-carboxylic acid CAS No. 73696-46-5

2-Benzamido-5-ethylthiophene-3-carboxylic acid

Cat. No.: B1270586
CAS No.: 73696-46-5
M. Wt: 275.32 g/mol
InChI Key: YQSMKWKWMFBYGS-UHFFFAOYSA-N
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Description

2-Benzamido-5-ethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol. This compound has been studied for its potential implications in various fields of research and industry.

Preparation Methods

The synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-ethylthiophene-3-carboxylic acid.

    Amidation: The carboxylic acid group is then converted to an amide group by reacting with benzoyl chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Benzamido-5-ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives.

Scientific Research Applications

2-Benzamido-5-ethylthiophene-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzamido-5-ethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Benzamido-5-ethylthiophene-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Benzamido-5-methylthiophene-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl group size can affect its chemical reactivity and biological activity.

    2-Benzamido-5-phenylthiophene-3-carboxylic acid: This compound has a phenyl group instead of an ethyl group, which can significantly alter its properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-benzamido-5-ethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSMKWKWMFBYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357766
Record name 2-benzamido-5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73696-46-5
Record name 2-benzamido-5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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